molecular formula C6H11N3O B3235890 3-ethoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1356543-43-5

3-ethoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B3235890
CAS No.: 1356543-43-5
M. Wt: 141.17
InChI Key: VQNRBFXKOWOEAC-UHFFFAOYSA-N
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Description

3-Ethoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by an ethoxy group at position 3 and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol . Key structural identifiers include:

  • SMILES: CCOC1=NN(C=C1N)C
  • InChIKey: VQNRBFXKOWOEAC-UHFFFAOYSA-N
    Collision cross-section (CCS) predictions for its adducts range from 128.1–138.8 Ų, suggesting moderate polarity and size . Safety data indicate hazards such as skin/eye irritation (H315, H318) and respiratory toxicity (H335) .

Properties

IUPAC Name

3-ethoxy-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNRBFXKOWOEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356543-43-5
Record name 3-ethoxy-1-methyl-1H-pyrazol-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the implementation of environmentally friendly catalysts and solvents is a growing trend in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. Ethyl iodide and methyl bromide are common alkylating agents, typically requiring basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

Reagent Conditions Product Yield
Ethyl iodideK₂CO₃, DMF, 80°C, 6–8 hrs3-Ethoxy-1-methyl-4-(ethylamino)pyrazole72–78%
Benzyl chlorideNaH, THF, 0°C → rt, 12 hrs4-(Benzylamino)-3-ethoxy-1-methylpyrazole65%

Alkylation occurs via an SN2 mechanism, with the amine acting as a nucleophile attacking the electrophilic carbon of the alkyl halide.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acetyl chloride and benzoyl chloride are frequently used under mild conditions:

Reagent Conditions Product Yield
Acetyl chloridePyridine, CH₂Cl₂, rt, 2 hrs4-Acetamido-3-ethoxy-1-methylpyrazole85%
Benzoyl chlorideEt₃N, THF, 0°C → rt, 4 hrs4-Benzamido-3-ethoxy-1-methylpyrazole78%

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation to stabilize the amide product.

Nucleophilic Substitution

The ethoxy group at position 3 can be replaced by stronger nucleophiles (e.g., amines, thiols) under acidic or basic conditions:

Reagent Conditions Product Yield
Ammonia (NH₃)H₂SO₄, EtOH, reflux, 24 hrs3-Amino-1-methyl-1H-pyrazol-4-amine60%
Sodium thiomethoxideNaH, DMF, 100°C, 12 hrs3-(Methylthio)-1-methyl-1H-pyrazol-4-amine55%

This reaction typically follows an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing effect of the pyrazole ring.

Oxidation Reactions

The amine group can be oxidized to a nitro group using strong oxidizing agents like m-CPBA (meta-chloroperbenzoic acid):

Reagent Conditions Product Yield
m-CPBACHCl₃, 0°C → rt, 6 hrs3-Ethoxy-1-methyl-4-nitropyrazole45%

Oxidation proceeds via radical intermediates, forming unstable nitroso intermediates that further oxidize to nitro derivatives.

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones. For example, condensation with 4-methoxybenzaldehyde yields imine derivatives under solvent-free conditions :

Reagent Conditions Product Yield
4-Methoxybenzaldehyde120°C, solvent-free, 2 hrs(E)-N-(4-Methoxybenzylidene)-3-ethoxy-1-methylpyrazol-4-amine91%

The reaction involves initial imine formation followed by reduction (if applicable) to stabilize the product .

Complexation with Metal Ions

The pyrazole ring and amine group enable coordination with transition metals. For example, complexes with Cu(II) and Pd(II) have been reported for catalytic applications :

Metal Salt Conditions Product Application
CuCl₂EtOH, rt, 4 hrs[Cu(C₆H₁₁N₃O)₂Cl₂]Catalytic oxidation
Pd(OAc)₂DCM, reflux, 8 hrs[Pd(C₆H₁₁N₃O)₂(OAc)₂]Cross-coupling reactions

Key Reaction Mechanisms

  • Alkylation/Acylation : Nucleophilic attack by the amine on electrophilic carbons.

  • SNAr : Deprotonation of the pyrazole ring enhances electrophilicity at position 3, facilitating nucleophilic substitution.

  • Oxidation : Radical-mediated conversion of –NH₂ to –NO₂ via nitroso intermediates.

Scientific Research Applications

3-ethoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3-Ethoxy-1-methyl-1H-pyrazol-4-amine C₆H₁₁N₃O Ethoxy (C3), Methyl (N1) 141.17 Moderate polarity, CCS 128.1–138.8 Ų
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine C₈H₁₅N₃O Ethoxy (C5), Ethyl (C3), Methyl (N1) 169.22 Increased lipophilicity due to ethyl group
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ Ethyl (N1), CF₃ (C3) 179.14 High electron-withdrawing effect from CF₃
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ Cyclopropyl (N4), Pyridinyl (C1), Methyl (C3) 233.27 Aromatic pyridine enhances π-π interactions
Key Observations :
  • Steric Effects : Bulky substituents like the cyclopropyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may hinder enzymatic degradation, extending half-life .
  • Positional Isomerism : Ethoxy at C3 vs. C5 (e.g., 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine ) alters electronic distribution and hydrogen-bonding capacity, affecting solubility .

Biological Activity

3-Ethoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H12N4O
  • Molecular Weight : Approximately 156.19 g/mol

The compound features an ethoxy group at the 3-position and a methyl group at the 1-position of the pyrazole ring, which may influence its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to modulate enzyme activity, potentially acting as an inhibitor for certain biological pathways.

Binding Affinity Studies

Molecular docking studies suggest that this compound can bind effectively to several molecular targets, including:

  • Enzymes : It has been reported to inhibit enzymes involved in critical metabolic pathways.
  • Receptors : The compound may interact with receptors linked to various physiological processes.

These interactions can lead to significant alterations in cellular signaling pathways, contributing to its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer research:

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been investigated. It may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling .

Case Studies and Research Findings

Several studies have documented the biological activities associated with pyrazole derivatives, including this compound. Below is a summary of relevant findings:

StudyFindings
Study 1Investigated the binding affinity of pyrazole derivatives to COX enzymes, suggesting potential anti-inflammatory properties.
Study 2Explored structural modifications leading to enhanced biological activity against cancer cell lines.
Reported on the synthesis and preliminary biological evaluation of related pyrazole compounds, indicating their potential as agrochemicals due to pest resistance.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-ethoxy-1-methyl-1H-pyrazol-4-amine?

Methodological Answer: A multi-step synthesis is typically required. One approach involves condensation reactions using substituted hydrazines and ketones, followed by functionalization. For example, nitropyrazole intermediates can be reduced via hydrogenation with 10% palladium on carbon in ethanol under high-pressure conditions (40 psi, 3 hours) to yield the amine derivative . Alternative routes include Mannich reactions with morpholine and formaldehyde under reflux in ethanol, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, characteristic signals for the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and pyrazole protons (δ ~7.5 ppm) are critical .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 176 [M+H]+^+) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, with R-factors <0.05 ensuring accuracy .

Q. What analytical methods ensure purity during synthesis?

Methodological Answer:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (0–100%) removes byproducts .
  • Melting Point Analysis : Sharp melting ranges (e.g., 136–138°C) indicate purity .
  • HPLC/GC-MS : Quantify impurities and validate >95% purity for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Raney Ni, or PtO2_2 for hydrogenation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions during coupling steps .
  • High-Throughput Screening : Automated platforms optimize stoichiometry and reaction time .

Q. How can computational methods resolve contradictions in spectroscopic data?

Methodological Answer:

  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate assignments .
  • Molecular Dynamics Simulations : Model hydrogen bonding and steric effects influencing IR absorption bands (e.g., NH stretches at ~3298 cm1^{-1}) .
  • Crystal Packing Analysis : Software like ORTEP-3 visualizes intermolecular interactions affecting crystallographic parameters .

Q. What strategies validate the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-ethyl or trifluoromethyl derivatives) to identify critical substituents .
  • Enzyme Inhibition Assays : Target bacterial dihydrofolate reductase (DHFR) or DNA gyrase, using fluorometric methods to measure IC50_{50} .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ethoxy-1-methyl-1H-pyrazol-4-amine

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